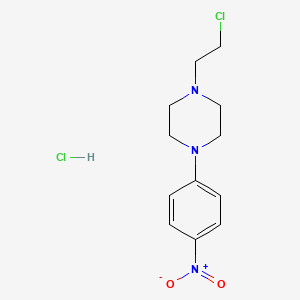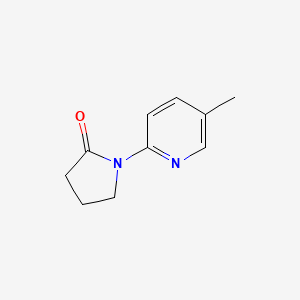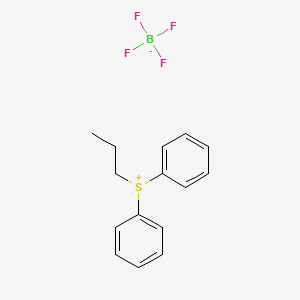
Diphenyl(propyl)sulfonium Tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(propyl)sulfonium tetrafluoroborate is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and a counter anion, in this case, tetrafluoroborate. Sulfonium salts are known for their utility in organic synthesis, particularly as intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(propyl)sulfonium tetrafluoroborate typically involves the reaction of diphenyl sulfide with a propyl halide in the presence of a silver tetrafluoroborate catalyst. The reaction is carried out under an inert atmosphere, often nitrogen, to prevent oxidation. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of sulfonium salts like this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through crystallization and drying under reduced pressure to obtain high purity crystals .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(propyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonium group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the sulfur atom changes its oxidation state.
Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic sulfonium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium hydride, silver tetrafluoroborate, and various halides. The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, and nitromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles can yield a variety of sulfonium derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Diphenyl(propyl)sulfonium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various organic reactions, including polymerization and oxidation.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Material Science: The compound is utilized in the development of new materials with unique properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of diphenyl(propyl)sulfonium tetrafluoroborate involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can form strong bonds with nucleophilic sites on other molecules, facilitating reactions such as substitution and cyclization. The tetrafluoroborate anion helps stabilize the positive charge on the sulfur atom, making the compound more reactive .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl(methyl)sulfonium Tetrafluoroborate
- Cyclopropyldiphenylsulfonium Tetrafluoroborate
- Ethyl(diphenyl)sulfonium Tetrafluoroborate
Uniqueness
Diphenyl(propyl)sulfonium tetrafluoroborate is unique due to its specific propyl group, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds with different alkyl groups, it may exhibit different reaction rates and selectivity in organic synthesis .
Propriétés
Formule moléculaire |
C15H17BF4S |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
diphenyl(propyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H17S.BF4/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-12H,2,13H2,1H3;/q+1;-1 |
Clé InChI |
YCCGPHSFIDAWCH-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCC[S+](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


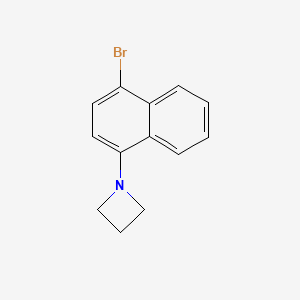
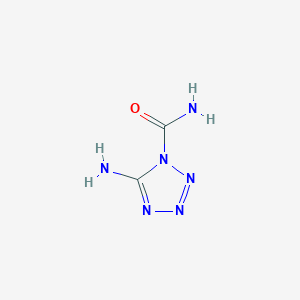
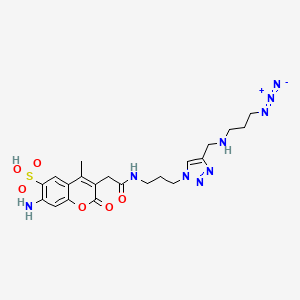
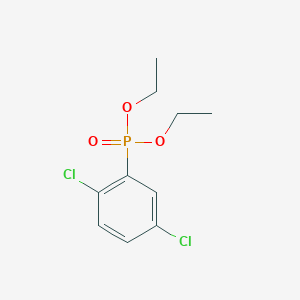
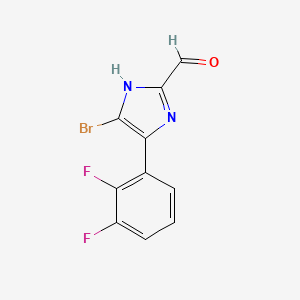
![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)
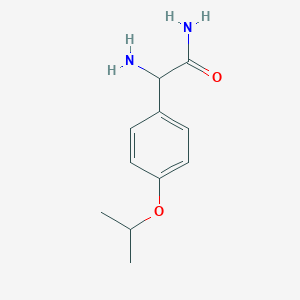
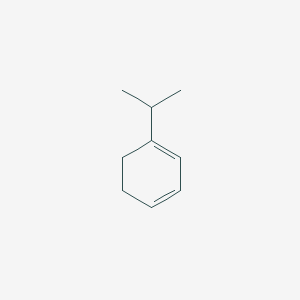
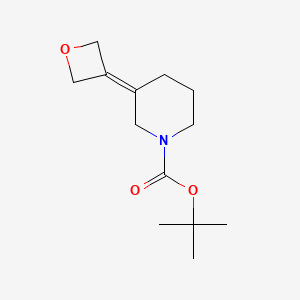
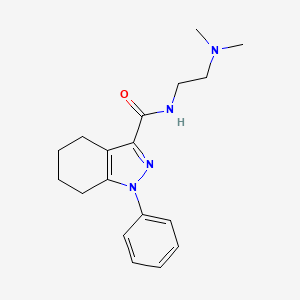
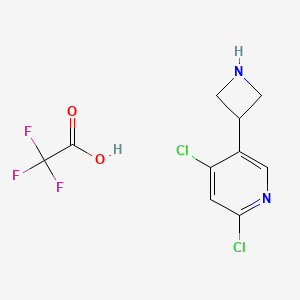
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)
